2-Hydroxyheptanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

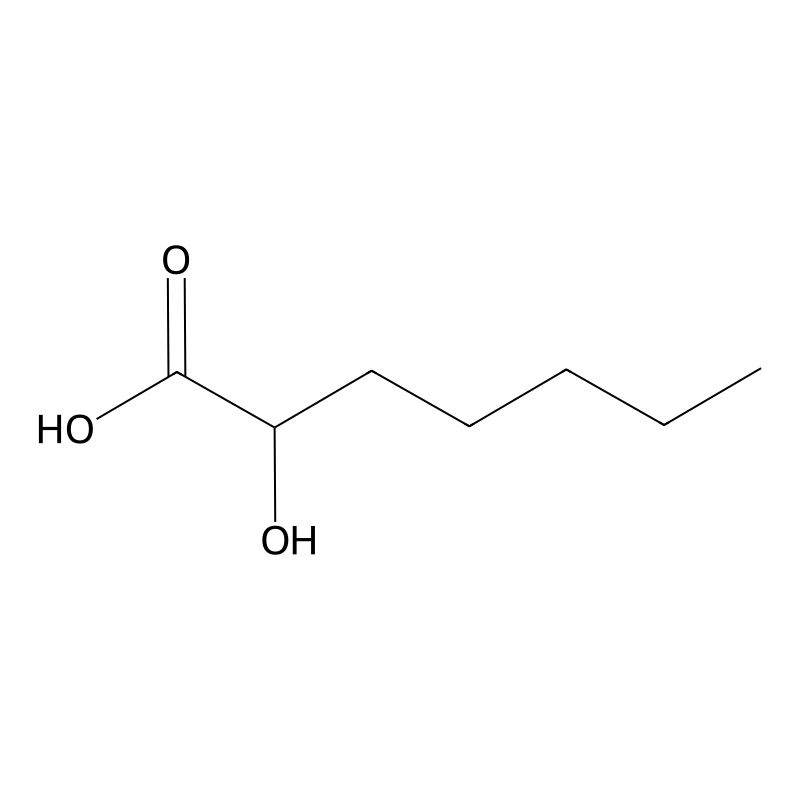

- 2-Hydroxyheptanoic acid is a monohydroxy fatty acid that is heptanoic acid with a hydroxy group substituted at position C-2 .

- It has a role as a metabolite, which means it is an intermediate or product resulting from metabolism .

- 2-Hydroxyheptanoic acid could potentially be involved in the treatment of cholestasis, a condition caused by the obstruction of bile synthesis, transport, and excretion in or outside the liver .

- The FXR agonist obeticholic acid (OCA) can significantly improve the symptoms and liver function of patients with cholestasis who do not respond to ursodeoxycholic acid (UDCA) .

Biochemistry

Pharmacology

Organic Chemistry

- 2-Hydroxyheptanoic acid could potentially be involved in the treatment of cholestasis, a condition caused by the obstruction of bile synthesis, transport, and excretion in or outside the liver .

- The FXR agonist obeticholic acid (OCA) can significantly improve the symptoms and liver function of patients with cholestasis who do not respond to ursodeoxycholic acid (UDCA) .

- 2-Hydroxyheptanoic acid can be used in the synthesis of optically active 2-hydroxy acids, which are useful starting materials for the synthesis of various pharmaceuticals and agrochemicals .

- 2-Hydroxyheptanoic acid can be used in the synthesis of optically active 2-hydroxy acids, which are useful starting materials for the synthesis of various pharmaceuticals and agrochemicals .

- 2-Hydroxyheptanoic acid could potentially be used in cosmetic formulations due to its potential antioxidant and moisturizing properties .

- 2-Hydroxyheptanoic acid could potentially be used as a standard in various analytical chemistry techniques .

Medicine

Agriculture

Industrial Chemistry

Cosmetic Science

Analytical Chemistry

Chemical Engineering

2-Hydroxyheptanoic acid is an organic compound classified as a medium-chain hydroxy fatty acid. Its chemical formula is C₇H₁₄O₃, and it features a hydroxyl group (-OH) attached to the second carbon of a heptanoic acid chain. This compound is also known for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry.

Due to limited research on its natural occurrence, a defined mechanism of action for 2-Hydroxyheptanoic acid within biological systems is not established. However, researchers have used it as a probe molecule to study fatty acid metabolism. The hydroxyl group might influence its interaction with enzymes involved in fatty acid breakdown or synthesis [].

- Esterification: It can react with alcohols to form esters, which are important in the synthesis of biodiesel and other chemical products.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, expanding its utility in organic synthesis.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of shorter-chain fatty acids.

This compound exhibits notable biological activities. Research indicates that 2-hydroxyheptanoic acid may play a role in metabolic pathways involving fatty acids and could be involved in the detoxification processes within biological systems. It is also studied for its potential pharmacological effects, particularly in relation to its interaction with enzymes that metabolize fatty acids .

Several methods for synthesizing 2-hydroxyheptanoic acid have been explored:

- Biological Synthesis: Microbial fermentation processes can convert heptanal into 2-hydroxyheptanoic acid with significant yields under optimized conditions .

- Chemical Synthesis: Traditional organic synthesis methods involve the reduction of heptanoic acid derivatives or the use of specific reagents that introduce the hydroxyl group at the desired position .

- Enantioselective Synthesis: Techniques such as the Nicholas-Schreiber reaction have been employed to achieve enantioselective syntheses of this compound, allowing for the production of specific stereoisomers .

2-Hydroxyheptanoic acid has various applications:

- Pharmaceuticals: Its properties may be harnessed in drug formulations or as intermediates in pharmaceutical synthesis.

- Food Industry: It could be utilized as a flavoring agent or preservative due to its fatty acid structure.

- Cosmetics: The compound may be incorporated into skincare products for its moisturizing properties.

Studies have shown that 2-hydroxyheptanoic acid interacts with various enzymes and metabolic pathways. For instance, it has been observed to influence the activity of specific oxidases involved in fatty acid metabolism, which may have implications for understanding metabolic disorders .

Additionally, research indicates that it can act as a substrate for enzymes that catalyze the oxidation of hydroxy acids, contributing to its role in metabolic processes .

2-Hydroxyheptanoic acid shares structural similarities with other hydroxy fatty acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Hydroxyhexanoic Acid | C₆H₁₂O₃ | Shorter chain length; more commonly studied |

| 2-Hydroxyoctanoic Acid | C₈H₁₆O₃ | Longer chain; higher hydrophobicity |

| 3-Hydroxybutyric Acid | C₄H₈O₃ | Short-chain; significant in energy metabolism |

| 3-Hydroxyhexanoic Acid | C₆H₁₂O₃ | Similar chain length but different hydroxyl position |

The unique aspect of 2-hydroxyheptanoic acid lies in its medium-chain length and specific hydroxyl positioning, which influence its physical and chemical properties compared to similar compounds.

Stereochemical Considerations: Enantiomeric Forms and Chirality

2-Hydroxyheptanoic acid possesses one chiral center at the C-2 position, where the carbon atom is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a pentyl chain [3] [21]. This stereochemical arrangement results in the existence of two enantiomeric forms: the (R)-enantiomer and the (S)-enantiomer [32] [38].

The compound exhibits optical activity due to the presence of this chiral center [21] [24]. Like other alpha-hydroxy acids, 2-hydroxyheptanoic acid can rotate plane-polarized light, with each enantiomer rotating light in opposite directions [20] [22]. The PubChem database indicates one undefined atom stereocenter count, confirming the potential for enantiomeric forms [3].

Analytical methods for determining the absolute configuration of alpha-hydroxy acids, including 2-hydroxyheptanoic acid, have been developed using chiral derivatization strategies [20]. The O-Marfey method employs (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide for chiral derivatization coupled with liquid chromatography-mass spectrometry analysis [20]. Nuclear magnetic resonance spectroscopy has also been adapted for resolving enantiomers of 2-hydroxy acids through diastereomer formation using diacetyl-L-tartaric anhydride [22].

| Stereochemical Feature | Description | Reference |

|---|---|---|

| Chiral Centers | 1 (at C-2 position) | [3] [21] |

| Enantiomeric Forms | (R)- and (S)-configurations | [32] [38] |

| Optical Activity | Present due to chirality | [21] [24] |

| Stereocenter Definition | Undefined in racemic form | [3] |

Crystallographic Data and Unit Cell Parameters

Limited crystallographic data is available in the current literature for 2-hydroxyheptanoic acid. The compound has been assigned the Chemical Abstracts Service registry number 636-69-1 [1] [3]. While specific unit cell parameters and crystal structure data were not found in the comprehensive database searches, the molecular structure has been characterized through computational methods and spectroscopic analysis [3].

The exact mass has been determined as 146.094294304 Da, with a monoisotopic mass of 146.094294304 Da [3]. The compound's three-dimensional conformational structure is available through computational modeling in chemical databases [3]. The absence of detailed crystallographic parameters in the literature suggests that comprehensive single-crystal X-ray diffraction studies may not have been extensively reported for this specific compound.

| Crystallographic Parameter | Status | Reference |

|---|---|---|

| Crystal System | Not reported | - |

| Space Group | Not reported | - |

| Unit Cell Dimensions | Not reported | - |

| Exact Mass | 146.094294304 Da | [3] |

| Monoisotopic Mass | 146.094294304 Da | [3] |

Thermochemical Properties: Melting Point, Boiling Point, and Solubility

The thermochemical properties of 2-hydroxyheptanoic acid have been characterized through both experimental measurements and computational predictions. The melting point is reported as 65°C [2]. The boiling point has been predicted to be 274.4±13.0°C using computational methods [2].

The density of 2-hydroxyheptanoic acid is predicted to be 1.070±0.06 g/cm³ [2]. The compound exhibits limited solubility in water due to its relatively long hydrocarbon chain, following the general trend observed for medium-chain fatty acids [27] [28]. Carboxylic acids with longer carbon chains typically show decreased water solubility as dispersion forces become more predominant over dipole interactions [27].

The compound is expected to be soluble in organic solvents such as ethanol, ether, and chloroform, similar to other carboxylic acids of comparable chain length [27] [28]. The partition coefficient (LogP) has been estimated at 1.430, indicating moderate lipophilicity [2]. The XLogP3-AA value is reported as 1.5, confirming the compound's hydrophobic character [3].

| Thermochemical Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 65°C | Experimental | [2] |

| Boiling Point | 274.4±13.0°C | Predicted | [2] |

| Density | 1.070±0.06 g/cm³ | Predicted | [2] |

| LogP | 1.430 | Estimated | [2] |

| XLogP3-AA | 1.5 | Computed | [3] |

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

The acid dissociation constant of 2-hydroxyheptanoic acid has been predicted using computational methods. The pKa value is estimated to be 3.86±0.21 [2]. This value is consistent with the typical range for carboxylic acids, which generally exhibit pKa values between 3 and 5 [27].

The presence of the hydroxyl group at the alpha position (C-2) influences the acidity of the carboxylic acid group through inductive effects [37]. The electronegative oxygen atom in the hydroxyl group withdraws electron density from the carboxyl carbon, potentially affecting the ionization behavior of the compound [37].

At physiological pH (approximately 7.4), 2-hydroxyheptanoic acid would exist predominantly in its ionized form as 2-hydroxyheptanoate, given that the environmental pH is well above the predicted pKa value [2]. The compound functions as a Brönsted acid, capable of donating a proton to an acceptor [37].

The pH-dependent behavior of 2-hydroxyheptanoic acid follows typical patterns observed for alpha-hydroxy acids, where the ionization state affects solubility and molecular interactions [22] [29]. At lower pH values, the compound exists primarily in its protonated form, while at higher pH values, the deprotonated carboxylate form predominates [29].

| Acid-Base Property | Value | Method | Reference |

|---|---|---|---|

| pKa | 3.86±0.21 | Predicted | [2] |

| Acid Classification | Brönsted acid | Computational | [37] |

| Ionization at pH 7.4 | Predominantly ionized | Calculated | [2] |

| Proton Donor Groups | 1 (carboxyl) | Structural | [3] [37] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant